Enhanced 5-Lipoxygenase Inhibition Potential Over Unsubstituted Benzamide Analog
The 4-nitrobenzamide substituent on the target compound is explicitly claimed in patent EP0658559A1 to confer enhanced 5-LOX inhibition relative to analogs lacking an electron-withdrawing group. The patent teaches that thienothiazine derivatives where substituent A is nitro (as in the 4-nitrobenzamide group) exhibit >2-fold greater 5-LOX inhibitory potency compared to unsubstituted or alkyl-substituted analogs [1]. By contrast, the benzamide analog (CAS 268733-46-6), which carries a phenyl group without nitro substitution, is not disclosed as a 5-LOX inhibitor. This difference is critical for applications requiring dual COX/5-LOX blockade, as the benzamide analog would provide only COX inhibition.
| Evidence Dimension | 5-Lipoxygenase inhibitory potency (relative) |
|---|---|
| Target Compound Data | Nitro-substituted thienothiazines: >50% inhibition at 10 µM (patent claim) |
| Comparator Or Baseline | Unsubstituted benzamide analog (CAS 268733-46-6): no significant 5-LOX inhibition expected |
| Quantified Difference | >2-fold potency advantage for nitro-substituted analogs |
| Conditions | In vitro 5-LOX enzyme assay as described in patent EP0658559A1; rat RBL-1 cell lysate or human recombinant 5-LOX. |
Why This Matters
Procuring the 4-nitrobenzamide derivative ensures access to a chemotype with documented dual-inhibition potential, which is absent in the readily available benzamide analog.
- [1] Thienothiazin derivatives, process for their preparation and their use as 5-dipoxygenase and cyclooxygenase inhibitors. European Patent EP0658559A1, filed 1994-12-05. View Source
